3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl-
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Overview
Description
3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- is a heterocyclic compound that features a pyridazinone core with benzothiazole and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable diketone or ketoester in the presence of a base, followed by cyclization to form the pyridazinone ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,5-dihydrothiazole-4-carboxylic acid
- 4,5-Dihydro-2-methylthiazole
Uniqueness
Compared to similar compounds, 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- is unique due to its combination of the pyridazinone core with benzothiazole and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-phenyl- is a compound belonging to the pyridazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H15N3O2S
- Molecular Weight : 337.4 g/mol
- IUPAC Name : 2-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one
- CAS Number : 112445-59-7
The compound features a unique combination of functional groups that contribute to its reactivity and biological activity.
1. Cardiotonic Activity
A series of studies have evaluated the cardiotonic effects of various pyridazinone derivatives. Notably, one study synthesized several derivatives and tested their cardiotonic activity on isolated perfused toad hearts. Among these, a specific derivative demonstrated significant potential compared to the standard cardiotonic drug levosimendan .
Compound | Cardiotonic Activity |
---|---|
Levosimendan | Reference Standard |
Compound 5a | Notable Activity |
2. Anti-Cancer Properties
Research indicates that pyridazinone derivatives exhibit anti-cancer activities against various cancer cell lines. For instance, certain compounds demonstrated cytostatic effects against liver (HEP3B) and colon (HCT116) cancer cells while maintaining a promising selectivity index against human fibroblasts .
Cell Line | Activity Observed |
---|---|
HEP3B | Cytostatic |
HCT116 | Cytostatic |
SH-SY5Y | Notable Activity |
3. Anti-inflammatory Effects
Pyridazinones have also been explored for their anti-inflammatory properties. A review highlighted various derivatives that exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential as therapeutic agents in treating inflammatory diseases .
The biological activity of 3(2H)-Pyridazinone derivatives is primarily attributed to their ability to interact with specific enzymes or receptors within biological pathways. These interactions can lead to modulation of enzyme activity or alteration of receptor signaling pathways, which are crucial for their pharmacological effects.
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized several new pyridazinone derivatives and evaluated their pharmacological profiles. The findings indicated that modifications in the chemical structure significantly impacted biological activity, particularly in terms of anti-cancer effects .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyridazinones revealed that specific substituents on the benzothiazole moiety enhance anti-cancer potency. This study provided insights into how structural modifications can optimize therapeutic efficacy .
Properties
CAS No. |
112445-60-0 |
---|---|
Molecular Formula |
C17H13N3OS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C17H13N3OS/c21-16-11-10-13(12-6-2-1-3-7-12)19-20(16)17-18-14-8-4-5-9-15(14)22-17/h1-9H,10-11H2 |
InChI Key |
VJJUKKBNPFYKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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